molecular formula C23H30O4S B12305494 17 alpha-Ethinyl-3-isopropylsulfonyloxyestradiol

17 alpha-Ethinyl-3-isopropylsulfonyloxyestradiol

Cat. No.: B12305494
M. Wt: 402.5 g/mol
InChI Key: KPEUDULLQDHKAZ-UHFFFAOYSA-N
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Description

17 alpha-Ethinyl-3-isopropylsulfonyloxyestradiol is a synthetic estrogen derivative. It is structurally related to estradiol, a naturally occurring estrogen hormone. This compound is known for its potent estrogenic activity and is used in various scientific research applications.

Preparation Methods

The synthesis of 17 alpha-Ethinyl-3-isopropylsulfonyloxyestradiol involves several steps. The starting material is typically estradiol, which undergoes ethynylation at the 17-alpha position. This is followed by the introduction of an isopropylsulfonyl group at the 3-position. The reaction conditions often involve the use of strong bases and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

17 alpha-Ethinyl-3-isopropylsulfonyloxyestradiol undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogenating agents and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

17 alpha-Ethinyl-3-isopropylsulfonyloxyestradiol has several scientific research applications:

    Chemistry: It is used as a reference compound in the study of estrogenic activity and hormone receptor interactions.

    Biology: Researchers use this compound to study the effects of estrogen on cellular processes and gene expression.

    Medicine: It is investigated for its potential therapeutic applications in hormone replacement therapy and contraceptive formulations.

    Industry: The compound is used in the development of new pharmaceuticals and as a standard in quality control processes.

Mechanism of Action

The mechanism of action of 17 alpha-Ethinyl-3-isopropylsulfonyloxyestradiol involves binding to estrogen receptors (ERs) in target cells. This binding activates the receptor, leading to changes in gene expression and cellular function. The compound primarily targets the ER-alpha and ER-beta receptors, which are involved in various physiological processes, including reproductive health, bone density, and cardiovascular function.

Comparison with Similar Compounds

17 alpha-Ethinyl-3-isopropylsulfonyloxyestradiol is unique due to its specific structural modifications, which enhance its estrogenic activity. Similar compounds include:

    17 alpha-Ethinyl estradiol: Another synthetic estrogen with potent activity, commonly used in oral contraceptives.

    Estradiol: The natural form of estrogen, widely studied for its role in the endocrine system.

    Ethinyl estradiol-3-sulfate: A sulfate ester of ethinyl estradiol, used in research for its distinct pharmacokinetic properties.

These compounds share similar estrogenic effects but differ in their pharmacokinetics, receptor binding affinities, and specific applications.

Properties

Molecular Formula

C23H30O4S

Molecular Weight

402.5 g/mol

IUPAC Name

(17-ethynyl-17-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) propane-2-sulfonate

InChI

InChI=1S/C23H30O4S/c1-5-23(24)13-11-21-20-8-6-16-14-17(27-28(25,26)15(2)3)7-9-18(16)19(20)10-12-22(21,23)4/h1,7,9,14-15,19-21,24H,6,8,10-13H2,2-4H3

InChI Key

KPEUDULLQDHKAZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)S(=O)(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4(C#C)O)C

Origin of Product

United States

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